molecular formula C23H19N3O5 B2594061 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 922874-74-6

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2594061
CAS No.: 922874-74-6
M. Wt: 417.421
InChI Key: BWGJSAGLOWBEPC-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide (CAS 922874-74-6) is a chemical compound of significant interest in medicinal chemistry and oncology research. With a molecular formula of C₂₃H₁₉N₃O₅ and a molecular weight of 417.41 g/mol, this synthetic molecule is built around a 1,3,4-oxadiazole core, a heterocyclic scaffold renowned for its wide range of biological activities . The 1,3,4-oxadiazole pharmacophore is a privileged structure in drug discovery and is found in several FDA-approved drugs. It is known for its ability to confer favorable physicochemical properties to a molecule and to engage with various biological targets through hydrogen bonding and other molecular interactions . This specific compound is offered for research purposes, particularly in the field of anticancer drug development. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of modern medicinal chemistry and represent a large proportion of currently marketed pharmaceuticals . Researchers are exploring such structures for their promising activity against several malignancies. The structural architecture of this compound suggests it is a valuable tool for investigating novel mechanisms of action, potentially involving the inhibition of key enzymes or proteins that contribute to cancer cell proliferation . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-28-19-13-12-15(14-20(19)29-2)22-25-26-23(31-22)24-21(27)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGJSAGLOWBEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 2-phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . The compound may also interact with DNA, causing disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 1,3,4-Thiadiazole Derivatives

The title compound shares structural similarity with 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (), where the oxadiazole ring is replaced by a thiadiazole. Key differences include:

  • Bioactivity : Thiadiazole derivatives are reported to exhibit insecticidal and fungicidal activities, while oxadiazoles (like the title compound) are more commonly associated with plant growth regulation .
Table 1: Structural and Bioactivity Comparison
Compound Class Core Heterocycle Key Substituents Reported Bioactivity Reference
Title Compound 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl, Phenoxy Plant growth regulation (inferred) N/A
Thiadiazole Analogue 1,3,4-Thiadiazole 2-Methoxyphenyl, Methoxy Insecticidal, Fungicidal

Comparison with Tetrazole-Based Urea Derivatives

Compounds such as N′-5-tetrazolyl-N-aroylthioureas () and N-5-tetrazolyl-N′-aroylureas () feature tetrazole rings linked to urea/thiourea groups. These differ from the title compound in:

  • Heterocycle Stability : Tetrazoles are more polar due to their acidic NH protons, whereas oxadiazoles exhibit greater metabolic stability.
  • For example, compound 2h (N-5-tetrazolyl-N′-p-methoxybenzoylurea) showed potent auxin-like activity, whereas the title compound’s benzamide group may favor cytokinin-like effects .

Comparison with Triazole-Carboxylate Derivatives

N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas () incorporate a triazole ring with a carboxylic acid group. Structural contrasts include:

  • Acid-Base Properties: The carboxylic acid group in triazole derivatives increases water solubility, whereas the title compound’s methoxy and phenoxy groups enhance lipophilicity.
  • Bioactivity Profile : Triazole-carboxylates demonstrated growth-regulating activity at lower concentrations (e.g., 10 μM), suggesting higher potency compared to oxadiazole-based compounds, which may require higher doses for similar effects .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Oxadiazoles are less prone to enzymatic degradation than tetrazoles, which may undergo ring-opening reactions in vivo .

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.36 g/mol. The compound features an oxadiazole ring that is known for its role in various biological activities, including anticancer and antimicrobial effects.

Target Interactions

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially offering antidepressant effects .
  • Anticancer Activity : The oxadiazole moiety is associated with anticancer properties. Studies have indicated that compounds containing this structure can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Biochemical Pathways

The compound may influence several key biochemical pathways:

  • Signal Transduction : By targeting kinases or other signaling molecules, it could disrupt pathways crucial for cancer cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that the compound may promote programmed cell death by activating intrinsic apoptotic pathways, leading to cytochrome c release and subsequent caspase activation .

Biological Activity Overview

Activity Description Reference
AntidepressantPotential MAO-B inhibition leading to increased neurotransmitter levels.
AnticancerInduces apoptosis in various cancer cell lines through mitochondrial pathways.
AntimicrobialExhibits activity against various bacterial strains; specific mechanisms remain under investigation.

Case Studies and Research Findings

  • Antidepressant Properties :
    • A study investigated the MAO inhibition properties of oxadiazole derivatives, demonstrating that certain compounds significantly inhibited MAO-B with IC50 values indicating potent activity .
  • Anticancer Efficacy :
    • Research on related oxadiazole compounds highlighted their ability to inhibit tumor cell invasion and promote apoptosis in lung cancer cell lines (A549) through the disruption of focal adhesion kinase (FAK) signaling pathways .
  • Antimicrobial Activity :
    • Compounds similar in structure have shown broad-spectrum antimicrobial activity. Ongoing studies aim to elucidate the specific mechanisms by which these compounds exert their effects against bacterial pathogens .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The presence of methoxy groups may enhance lipophilicity, improving absorption across biological membranes.
  • Metabolism and Excretion : Further studies are needed to clarify metabolic pathways and excretion routes to optimize dosing regimens.

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